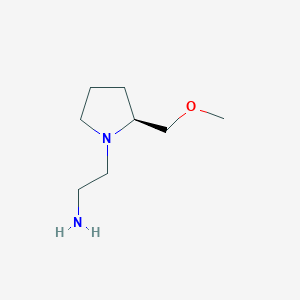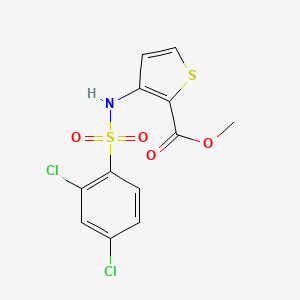
2-((S)-2-Methoxymethyl-pyrrolidin-1-yl)-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of a pyrrolidine derivative with a methoxymethyl group is described, where (S)-2-(methoxymethyl)pyrrolidine reacts with chloro-dimethyldihydroborinines in the presence of NEt3 to afford substituted dihydroborinine isomers . Another example is the synthesis of 4-(aminomethyl)-1-aryl-2-pyrrolidinones, which involves a six-step sequence and represents a general approach to 1,4-disubstituted 2-pyrrolidinones . These methods could potentially be adapted for the synthesis of "2-((S)-2-Methoxymethyl-pyrrolidin-1-yl)-ethylamine".
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of a pyrrolidine derivative was determined using single-crystal X-ray diffraction analysis, which revealed a triclinic system with specific bond angles and distances . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in a molecule, which affects its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions. The kinetics and mechanism of transformation reactions of certain pyrrolidine derivatives have been studied, showing that these reactions can be catalyzed by bases, acids, and hydroxide ions . Additionally, the Michael addition of enamines derived from pyrrolidine to Knoevenagel condensation products has been shown to yield products with high diastereomeric and enantiomeric purity . These studies provide insights into the reactivity of pyrrolidine derivatives and can inform the development of new synthetic routes for related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For instance, the stability of certain protecting groups under various conditions, such as acidic or alkaline environments, can be crucial for the selective removal of these groups during synthesis . The binding affinity of pyrrolidine derivatives to biological receptors, such as the sigma receptor, is also an important property that can be evaluated through biological assays . Understanding these properties is essential for the development of pyrrolidine-based pharmaceuticals and for predicting the behavior of these compounds in different environments.
Aplicaciones Científicas De Investigación
Synthesis and Complex Formation
- Optically Active Triamines Synthesis : 2-((S)-2-Methoxymethyl-pyrrolidin-1-yl)-ethylamine, as part of a group of optically active triamines derived from 2,6-bis(aminomethyl)pyridine, plays a crucial role in the synthesis of ligands which can form complexes with metal ions like CuII. These complexes exhibit unique coordination behaviors in solution and solid states, which are significant for understanding the equilibrium behavior in metal-ligand interactions (Bernauer, Chuard, & Stoeckli-Evans, 1993).
Catalysis and Reaction Studies
Catalytic Properties in Ethylene Oligomerization : This compound, as part of various amine analogues, has been used in the synthesis of nickel(II) complexes. These complexes demonstrated significant catalytic activity in ethylene oligomerization, contributing to the production of ethylene dimers, trimers, and tetramers. Density functional theory studies provided insights into the reactivity trends of these complexes (Nyamato, Ojwach, & Akerman, 2016).
Palladium(II) Complexes as Ethylene Dimerization Catalysts : In similar studies, reactions involving this compound led to the formation of palladium(II) complexes. These complexes, when activated, showed high catalytic activities in selective ethylene dimerization, highlighting their potential in industrial applications (Nyamato, Ojwach, & Akerman, 2015).
Use in Asymmetric Synthesis : This compound has been used in asymmetric Michael additions, demonstrating its utility in stereoselective alkylations. This highlights its role in enabling asymmetric synthesis, which is crucial in the production of chiral molecules (Blarer & Seebach, 1983).
Molecular and Material Science
Synthesis of Olivacine Derivatives : Research involving the synthesis of olivacine derivatives, starting from 2-(6-methoxy-1-methylcarbazol-2-yl)ethylamine, included this compound as a crucial intermediate. The resulting compounds retained significant cytotoxicity towards tumor cell lines (Landras et al., 1996).
Catalysis in Methoxycarbonylation of Olefins : Studies involving palladium(II) complexes of (pyridyl)imine ligands, including this compound, showed these complexes to be active catalysts for the methoxycarbonylation of higher olefins. This emphasizes the compound's role in facilitating complex catalytic processes (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
Enamine Derived Cycloaddition Reactions : The enamine derived from cyclopentanone and this compound demonstrated high asymmetric induction in cycloaddition reactions. This property is pivotal in the synthesis of enantioselective compounds (Fioravanti, Pellacani, Ricci, & Tardella, 1997).
Synthesis of Lactam-Fused Heterocycles : It has been used in the synthesis of 2-pyridone and 2-pyrrolidone-fused heterocycles, which are precursors of alkaloids. These alkaloids are significant due to their various biological properties (Cheng, Wang, & Huang, 1995).
Propiedades
IUPAC Name |
2-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-11-7-8-3-2-5-10(8)6-4-9/h8H,2-7,9H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPKZINBXLSDDO-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CCCN1CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-bromophenyl)sulfonylamino]-N-ethyl-1,3-benzothiazole-6-sulfonamide](/img/structure/B2521491.png)
![2,4-Diethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2521493.png)
![ethyl 6-acetyl-2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2521495.png)
![N-(1-cyanocyclohexyl)-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2521496.png)
![Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate](/img/structure/B2521497.png)

![2-[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2521500.png)
![N-(4-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2521502.png)

![2,4-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2521507.png)
![3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)


![methyl 2-[(E)-2-(3-chloroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2521513.png)